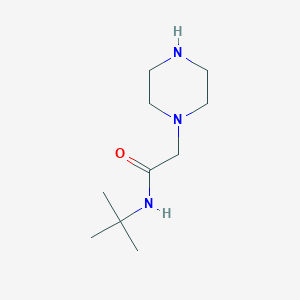

N-(叔丁基)-2-哌嗪-1-基乙酰胺

描述

N-(tert-butyl)-2-piperazin-1-ylacetamide is a chemical compound that falls within the category of piperazine derivatives, which are known for their potential pharmacological applications. The tert-butyl group attached to the piperazine ring is a common structural motif that can impart steric bulk and influence the compound's biological activity. These compounds are of interest due to their potential antitumor activities, as demonstrated by related compounds in recent studies .

Synthesis Analysis

The synthesis of N-(tert-butyl)-2-piperazin-1-ylacetamide derivatives has been reported using various approaches. A modified Bruylants method was employed to prepare a sterically congested piperazine derivative with a tert-butyl group, which is indicative of the synthetic strategies that can be applied to such compounds . The synthesis process typically involves the characterization of the final products using techniques such as 1H NMR, 13C NMR, and elemental analysis to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of N-(tert-butyl)-2-piperazin-1-ylacetamide derivatives is characterized by the presence of a piperazine ring, which is a versatile scaffold for medicinal chemistry. The tert-butyl group adds steric bulk to the molecule, which can influence the interaction with biological targets. The crystal structure of a related compound has been determined, showcasing the sterically congested nature of these molecules and providing insights into their three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactivity of N-(tert-butyl)-2-piperazin-1-ylacetamide derivatives is influenced by the presence of the piperazine ring and the tert-butyl group. The second nitrogen atom on the N-tert-butyl piperazine substructure offers a synthetically useful handle for further chemical modifications, which can be exploited to generate a variety of pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(tert-butyl)-2-piperazin-1-ylacetamide derivatives are determined by their molecular structure. The steric bulk provided by the tert-butyl group can affect the solubility, stability, and overall reactivity of the compound. These properties are crucial for the compound's biological activity and pharmacokinetics, as they influence how the compound interacts with biological systems and how it is metabolized within the body .

科学研究应用

合成和表征

N-(叔丁基)-2-哌嗪-1-基乙酰胺衍生物已使用各种技术合成和表征。例如,叔丁基 4-(2-乙氧基-2-氧代乙基)-哌嗪-1-羧酸酯和叔丁基 4-(2-肼基-2-氧代乙基)哌嗪-1-羧酸酯被合成并通过 FT-IR、NMR、LCMS 和单晶 X 射线衍射分析表征。这些化合物采用不同的分子形状,并具有导致二维结构的分子间相互作用 (Kulkarni 等,2016).

生物学评估

这些衍生物还表现出生物活性。例如,上面提到的合成化合物已被评估其对几种微生物的抗菌和抗真菌活性,显示出中等活性 (Kulkarni 等,2016).

抗肿瘤活性

N-(叔丁基)-2-哌嗪-1-基乙酰胺衍生物已被探索其抗肿瘤活性。设计、合成了一系列此类化合物,并评估了它们对人宫颈癌和肺癌细胞系的抗增殖活性,一些化合物表现出有效的活性 (Wu 等,2017).

结构和分子研究

研究了相关衍生物的晶体结构,如叔丁基 4-[4-(4-氟苯基)-2-甲基丁-3-炔-2-基]哌嗪-1-羧酸酯,突出了这些化合物的复杂化学和药理上有用的核心 (Gumireddy 等,2021).

抑制活性

N-(叔丁基)-2-哌嗪-1-基乙酰胺的衍生物已被评估其对乙酰胆碱酯酶、丁酰胆碱酯酶和酪氨酸酶等酶的抑制活性。这些活性在阿尔茨海默病的背景下至关重要 (Celik 等,2020).

防腐性能

这些化合物还因其防腐性能而被研究。例如,合成了叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯等新型杂环化合物,并研究了它们抑制碳钢腐蚀的能力,显示出显着的效果 (Praveen 等,2021).

未来方向

The use of tert-butyl nitrite (TBN) as a source of carbon for the synthesis of highly valuable N-tert-butyl amides from nitriles and water under very mild conditions has been reported . This could potentially open up new avenues for the synthesis of compounds like “N-(tert-butyl)-2-piperazin-1-ylacetamide” in the future .

属性

IUPAC Name |

N-tert-butyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-10(2,3)12-9(14)8-13-6-4-11-5-7-13/h11H,4-8H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEAITXOZDERTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368768 | |

| Record name | N-(tert-butyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-2-piperazin-1-ylacetamide | |

CAS RN |

89433-49-8 | |

| Record name | N-(1,1-Dimethylethyl)-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89433-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-butyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)

![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)

![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)